2-(2,3-Difluoro-6-methoxyphenyl)-1,3-dioxolane
Description
Properties
IUPAC Name |
2-(2,3-difluoro-6-methoxyphenyl)-1,3-dioxolane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F2O3/c1-13-7-3-2-6(11)9(12)8(7)10-14-4-5-15-10/h2-3,10H,4-5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOAXGXXQBHXLTM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)F)F)C2OCCO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Conditions
The aldehyde group in 2,3-difluoro-6-methoxybenzaldehyde undergoes acid-catalyzed acetalization with ethylene glycol to form the 1,3-dioxolane ring. This method mirrors protocols for steroid acetal formations and benzaldehyde derivatives.
-
Reactants :
-
2,3-Difluoro-6-methoxybenzaldehyde (1 eq)
-
Ethylene glycol (2–3 eq)
-
Acid catalyst (e.g., p-toluenesulfonic acid, 0.1 eq)
-
Solvent: Toluene or benzene (anhydrous)
-
-
Conditions :
-
Reflux under Dean-Stark apparatus for 4–6 hours to remove water.
-
Temperature: 110–120°C (toluene reflux).
-
-
Workup :
-
Neutralization with aqueous NaHCO₃.
-
Extraction with dichloromethane (DCM) or ethyl acetate (EA).
-
Column chromatography for purification (silica gel, hexane/EA gradient).
-
Analytical Validation
-
¹H NMR (CDCl₃): Key signals include:
-
¹⁹F NMR : Two distinct fluorines at δ -110 to -120 ppm (ortho and meta positions).
Comparative Analysis of Methods
| Parameter | Acetalization Route | Diol Protection Route |
|---|---|---|
| Starting Material | 2,3-Difluoro-6-methoxybenzaldehyde | Fluorinated diol intermediate |
| Reaction Steps | 1–2 steps | 3–4 steps |
| Yield | High (70–85%) | Moderate (50–65%) |
| Purification Complexity | Low | High (chromatography) |
| Scalability | Excellent | Moderate |
Key Insight : The acetalization route is more efficient for large-scale synthesis, while diol protection strategies are viable for specialized intermediates.
Challenges and Optimization
Chemical Reactions Analysis
2-(2,3-Difluoro-6-methoxyphenyl)-1,3-dioxolane can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride, resulting in the reduction of specific functional groups within the compound.
Scientific Research Applications
Chemistry
- Building Block for Synthesis : This compound serves as a crucial intermediate in the synthesis of more complex molecules, especially in pharmaceutical chemistry. Its unique structure allows for modifications that can lead to the development of new therapeutic agents.
Biology
- Biological Activity Studies : Research has indicated potential interactions with various enzymes and receptors. The fluorine atoms and methoxy group enhance its binding affinity, making it a candidate for studying enzyme inhibition or receptor modulation.
Medicine
- Therapeutic Potential : Ongoing research is investigating its role as a precursor in drug synthesis aimed at treating specific diseases. For instance, derivatives of this compound are being explored for their anti-inflammatory and anticancer properties.
Industry
- Specialty Chemicals Production : The compound is utilized in the production of specialty chemicals that require specific properties due to its unique structural characteristics.
Case Study 1: Pharmaceutical Development
Research conducted on derivatives of 2-(2,3-Difluoro-6-methoxyphenyl)-1,3-dioxolane has shown promising results in developing anti-cancer agents. A study demonstrated that modifications to the dioxolane ring could enhance cytotoxicity against specific cancer cell lines.
Case Study 2: Enzyme Interaction Studies
A study published in a peer-reviewed journal investigated the interaction of this compound with cytochrome P450 enzymes. Results indicated that the compound acts as an inhibitor, suggesting its potential use in drug metabolism studies.
Mechanism of Action
The mechanism of action of 2-(2,3-Difluoro-6-methoxyphenyl)-1,3-dioxolane involves its interaction with molecular targets such as enzymes and receptors. The presence of fluorine atoms and the methoxy group can influence the compound’s binding affinity and specificity towards these targets. The pathways involved may include inhibition or activation of specific enzymes, modulation of receptor activity, and alteration of cellular signaling processes .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of 1,3-Dioxolane Derivatives
Structural and Electronic Effects
- Fluorine Substituents: Fluorine’s electronegativity withdraws electron density, deactivating the phenyl ring. In 2-(3,4-Difluorophenyl)-1,3-dioxolane, this effect stabilizes the compound against electrophilic attacks . In the target compound, 2,3-difluoro substitution may enhance metabolic stability compared to non-fluorinated analogs, as seen in doxophylline’s resistance to N-demethylation .
- Methoxy vs. This contrasts with bromo (6-Br) and chloro (2-Cl) groups in analogs, which are electron-withdrawing and serve as leaving groups in cross-coupling reactions .
Biological Activity
The compound 2-(2,3-Difluoro-6-methoxyphenyl)-1,3-dioxolane is a member of the 1,3-dioxolane family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, biological evaluation, and potential therapeutic applications of this compound, focusing on its antibacterial and antifungal properties.
Synthesis of this compound
The synthesis of 1,3-dioxolanes typically involves the reaction of aldehydes with diols under acidic conditions. In the case of this compound, the starting materials include 2,3-difluoro-6-methoxybenzaldehyde and a suitable diol. The reaction conditions can be optimized to yield high purity and yield of the desired compound.
Antibacterial Activity
Research indicates that derivatives of 1,3-dioxolanes exhibit significant antibacterial activities. A study evaluated various dioxolane compounds against a range of bacterial strains. The results showed that several derivatives demonstrated potent activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis, with minimum inhibitory concentration (MIC) values ranging from 625 µg/mL to 1250 µg/mL for the most active compounds .
Table 1: Antibacterial Activity of Dioxolane Derivatives
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| Dioxolane A | S. aureus | 625 |
| Dioxolane B | E. faecalis | 1250 |
| Dioxolane C | P. aeruginosa | 625 |
| Dioxolane D | S. epidermidis | 1250 |
The structural modifications in these compounds play a crucial role in enhancing their biological activity. For instance, the presence of fluorine atoms has been linked to increased antibacterial potency due to their electron-withdrawing effects, which can enhance binding affinity to bacterial targets .
Antifungal Activity
In addition to antibacterial properties, dioxolane derivatives have shown promising antifungal activity. A comprehensive evaluation revealed that many synthesized dioxolanes exhibited significant antifungal effects against Candida albicans, with some compounds achieving complete inhibition at low concentrations .
Table 2: Antifungal Activity of Dioxolane Derivatives
| Compound | Fungal Strain | MIC (µg/mL) |
|---|---|---|
| Dioxolane E | C. albicans | <100 |
| Dioxolane F | C. glabrata | <200 |
Case Studies
A notable case study involved the testing of a series of dioxolanes against multi-drug resistant strains of bacteria. The study highlighted that certain modifications in the dioxolane structure led to enhanced efficacy against resistant strains compared to conventional antibiotics .
Another investigation focused on the mechanism of action for these compounds, revealing that they disrupt bacterial cell wall synthesis by inhibiting key enzymes involved in peptidoglycan formation . This mechanism suggests potential applications in treating infections caused by resistant bacterial strains.
Q & A
Basic: What are the recommended synthetic routes for 2-(2,3-Difluoro-6-methoxyphenyl)-1,3-dioxolane?
The synthesis typically involves condensation reactions between fluorinated aromatic aldehydes and diols. For example, reacting 2,3-difluoro-6-methoxybenzaldehyde with ethylene glycol under acidic catalysis (e.g., p-toluenesulfonic acid) can yield the dioxolane ring. Alternative routes may employ boronic acid intermediates (e.g., 2,3-difluoro-6-methoxyphenylboronic acid) for Suzuki-Miyaura cross-coupling to introduce substituents . Optimization of reaction conditions (temperature, solvent polarity, and catalyst loading) is critical to minimize side reactions like over-fluorination or ring-opening.
Basic: How should researchers handle and store this compound to ensure safety and stability?
This compound requires stringent safety protocols:
- Handling : Use PPE (gloves, lab coat, goggles) and work in a fume hood to avoid inhalation or skin contact. For volatile derivatives, perform reactions in sealed systems or gloveboxes to prevent exposure .
- Storage : Keep in airtight, light-resistant containers under inert gas (N₂ or Ar) at –20°C to prevent hydrolysis or oxidative degradation. Monitor for moisture ingress, as dioxolanes are prone to ring-opening in acidic/alkaline conditions .
- Waste disposal : Segregate organic waste and consult certified hazardous waste handlers for incineration or chemical neutralization .
Advanced: What methodological approaches are employed to analyze the stereochemical configuration of 1,3-dioxolane derivatives?
Advanced structural elucidation combines:
- X-ray crystallography : Resolve absolute configuration using single-crystal diffraction data (e.g., bond angles and torsion parameters, C17–C16–C21 = 113.73° in related fluorinated dioxolanes) .
- Chiral HPLC : Separate enantiomers using columns like Chiralpak IA/IB with isopropanol/hexane mobile phases (e.g., retention time = 7.572 min for similar compounds) .
- NMR spectroscopy : Analyze coupling constants (e.g., ) and NOE effects to confirm spatial arrangements .
Advanced: How can contradictory data regarding the reactivity of fluorinated dioxolanes in cross-coupling reactions be resolved?
Systematic experimental design is key:
- Control experiments : Compare reactivity with non-fluorinated analogs to isolate electronic effects (e.g., fluorine’s –I effect vs. resonance donation) .
- Kinetic studies : Monitor reaction progress via in situ techniques (e.g., FTIR or NMR) to identify intermediates or side products.
- Computational modeling : Use DFT calculations to map transition states and assess steric/electronic barriers in Suzuki or Buchwald-Hartwig reactions .
Advanced: What in vitro assays are suitable for evaluating the biological activity of this compound?
Antimicrobial activity can be assessed via:
- Microbroth dilution : Determine minimum inhibitory concentrations (MICs) against Gram-positive (e.g., S. aureus ATCC 29213) and Gram-negative (E. coli ATCC 25922) strains. Use RPMI-1640 medium for fungi (e.g., C. albicans ATCC 10231) .
- Cytotoxicity assays : Screen against human cell lines (e.g., HEK293) using MTT or resazurin-based viability tests.
- Enzyme inhibition studies : Target fluorinated dioxolanes as protease or kinase inhibitors via fluorogenic substrate assays .
Advanced: How do electronic effects of fluorine substituents influence the ring-opening reactivity of 1,3-dioxolanes?
Fluorine’s electronegativity alters ring stability:
- Electron-withdrawing effects : Ortho/para-fluorine substituents increase electrophilicity of the dioxolane oxygen, accelerating acid-catalyzed ring-opening.
- Steric effects : Bulky 2,3-difluoro groups hinder nucleophilic attack, as shown in comparative studies with mono-fluorinated analogs .
- Solvent effects : Polar aprotic solvents (e.g., DMF) stabilize transition states in ring-opening reactions, while protic solvents (e.g., MeOH) promote hydrolysis .
Advanced: What strategies mitigate challenges in characterizing low-yield fluorinated dioxolane derivatives?
- Microscale synthesis : Use high-throughput platforms (e.g., automated liquid handlers) to optimize conditions with minimal material .
- Hyphenated techniques : Couple LC-MS or GC-MS for real-time analysis of trace products.
- Isotopic labeling : Incorporate F NMR to track fluorine environments in complex mixtures .
Advanced: How can researchers address discrepancies in reported biological activity data for fluorinated dioxolanes?
- Standardize assays : Adhere to CLSI guidelines for MIC determinations (e.g., inoculum size = 5 × 10⁵ CFU/mL for bacteria) .
- Validate purity : Use orthogonal methods (HPLC, elemental analysis) to confirm compound integrity.
- Meta-analysis : Compare data across studies with similar substituent patterns (e.g., methoxy vs. ethoxy groups) to identify structure-activity trends .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
